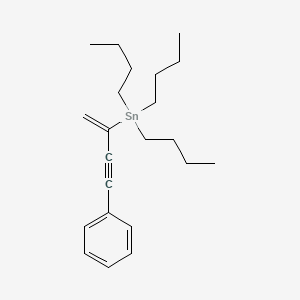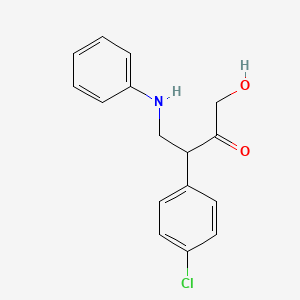
4-Anilino-3-(4-chlorophenyl)-1-hydroxybutan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Anilino-3-(4-chlorophenyl)-1-hydroxybutan-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an aniline group, a chlorophenyl group, and a hydroxybutanone moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-3-(4-chlorophenyl)-1-hydroxybutan-2-one typically involves the reaction of aniline with 4-chlorobenzaldehyde under specific conditions. The reaction proceeds through a series of steps, including condensation and reduction, to yield the desired product. Common reagents used in this synthesis include sodium borohydride for reduction and acetic acid as a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is crucial for efficient production.
化学反応の分析
Types of Reactions
4-Anilino-3-(4-chlorophenyl)-1-hydroxybutan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 4-Anilino-3-(4-chlorophenyl)-2-butanone.
Reduction: Formation of 4-Anilino-3-(4-chlorophenyl)-1,2-butanediol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
科学的研究の応用
4-Anilino-3-(4-chlorophenyl)-1-hydroxybutan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 4-Anilino-3-(4-chlorophenyl)-1-hydroxybutan-2-one involves its interaction with specific molecular targets. The aniline and chlorophenyl groups allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
- 4-Anilino-3-(4-fluorophenyl)-1-hydroxybutan-2-one
- 4-Anilino-3-(4-bromophenyl)-1-hydroxybutan-2-one
- 4-Anilino-3-(4-methylphenyl)-1-hydroxybutan-2-one
Uniqueness
4-Anilino-3-(4-chlorophenyl)-1-hydroxybutan-2-one is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various applications.
特性
CAS番号 |
918785-04-3 |
|---|---|
分子式 |
C16H16ClNO2 |
分子量 |
289.75 g/mol |
IUPAC名 |
4-anilino-3-(4-chlorophenyl)-1-hydroxybutan-2-one |
InChI |
InChI=1S/C16H16ClNO2/c17-13-8-6-12(7-9-13)15(16(20)11-19)10-18-14-4-2-1-3-5-14/h1-9,15,18-19H,10-11H2 |
InChIキー |
YHSOUJVJDNTQGA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NCC(C2=CC=C(C=C2)Cl)C(=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



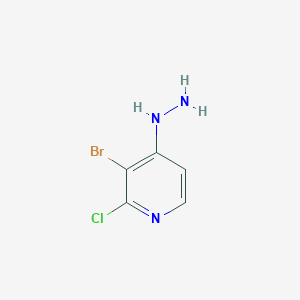
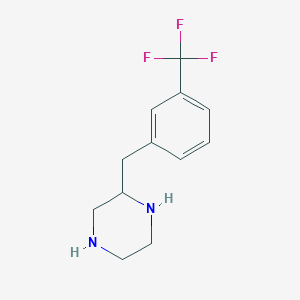
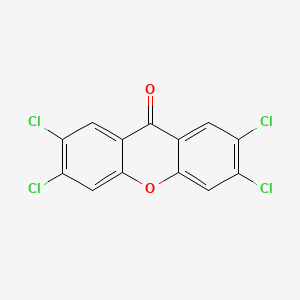

![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbutanamide](/img/structure/B12608074.png)
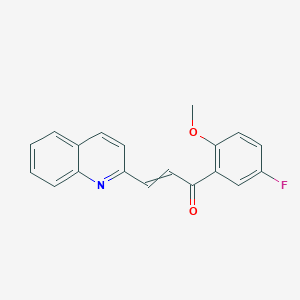
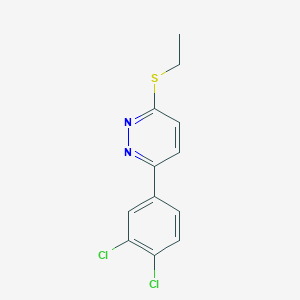
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-pyrimidinyl)-](/img/structure/B12608080.png)
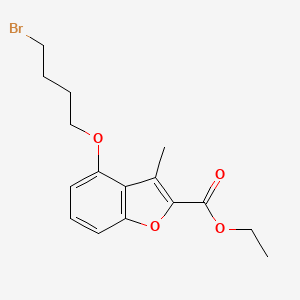
![1,6-Diazaspiro[3.3]heptane-1-carboxylic acid, 6-[2-(methylamino)-2-oxoethyl]-5-oxo-, methyl ester, (4R)-](/img/structure/B12608086.png)
![(10E)-10-[(2,6-Dimethylphenyl)imino]phenanthren-9(10H)-one](/img/structure/B12608094.png)
![1,8-Bis{2-[(oxan-2-yl)oxy]ethoxy}anthracene-9,10-dione](/img/structure/B12608106.png)
